molecular formula C12H14F3N B13957358 N-cyclopropyl-2-ethyl-N-(trifluoromethyl)aniline

N-cyclopropyl-2-ethyl-N-(trifluoromethyl)aniline

Cat. No.: B13957358
M. Wt: 229.24 g/mol
InChI Key: RETVWMHAQGUNIB-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-ethyl-N-(trifluoromethyl)aniline is an organic compound characterized by the presence of a cyclopropyl group, an ethyl group, and a trifluoromethyl group attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-ethyl-N-(trifluoromethyl)aniline typically involves the reaction of cyclopropylamine with 2-ethyl-4-(trifluoromethyl)nitrobenzene under specific conditions. The reaction is carried out in the presence of a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the reduction of the nitro group to an amine group. The reaction is conducted at elevated temperatures and pressures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time ensures high yield and purity of the final product. Additionally, the implementation of efficient purification techniques such as distillation and recrystallization is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-ethyl-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions where the trifluoromethyl group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Halides or alkoxides in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted aniline derivatives.

Scientific Research Applications

N-cyclopropyl-2-ethyl-N-(trifluoromethyl)aniline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-ethyl-N-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-2-nitro-4-(trifluoromethyl)aniline
  • N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline
  • N-methyl-2-(trifluoromethyl)aniline

Uniqueness

N-cyclopropyl-2-ethyl-N-(trifluoromethyl)aniline is unique due to the presence of both cyclopropyl and ethyl groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C12H14F3N

Molecular Weight

229.24 g/mol

IUPAC Name

N-cyclopropyl-2-ethyl-N-(trifluoromethyl)aniline

InChI

InChI=1S/C12H14F3N/c1-2-9-5-3-4-6-11(9)16(10-7-8-10)12(13,14)15/h3-6,10H,2,7-8H2,1H3

InChI Key

RETVWMHAQGUNIB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N(C2CC2)C(F)(F)F

Origin of Product

United States

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